REACTION_SMILES
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[CH2:47]1[O:48][CH2:49][CH2:50][O:51][CH2:52]1.[CH3:41][CH2:42][O:43][C:44]([CH3:45])=[O:46].[CH3:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60].[CH:1](=[CH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[c:9]1[n:10][c:11]2[c:12]([n:13][cH:14]1)[n:15]([S:18](=[O:19])(=[O:20])[c:21]1[cH:22][cH:23][c:24]([CH3:25])[cH:26][cH:27]1)[cH:16][cH:17]2.[I+3:28]([O-:29])([O-:30])([O-:31])[O-:32].[Na+:33].[Na+:34].[Na+:35].[O-:36][S:37]([O-:38])(=[S:39])=[O:40].[OH2:53]>>[CH:1]([c:9]1[n:10][c:11]2[c:12]([n:13][cH:14]1)[n:15]([S:18](=[O:19])(=[O:20])[c:21]1[cH:22][cH:23][c:24]([CH3:25])[cH:26][cH:27]1)[cH:16][cH:17]2)=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Cc1ccc(S(=O)(=O)n2ccc3nc(C=Cc4ccccc4)cnc32)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)n2ccc3nc(C=Cc4ccccc4)cnc32)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Na+]
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Name
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O=S([O-])([O-])=S
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S([O-])([O-])=S
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)n2ccc3nc(C=O)cnc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |